molecular formula C16H14BrFOS B1327545 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-07-9

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327545
CAS RN: 898780-07-9
M. Wt: 353.3 g/mol
InChI Key: UVAHRNJPYVSOKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions and the use of various reagents and conditions. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is a two-step radiosynthesis that includes nucleophilic labelling with [18F]fluoride followed by deprotection, yielding the product in 34 to 36% radiochemical yield . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, including nitration, chlorination, N-alkylation, reduction, and condensation . These examples demonstrate the complexity and precision required in the synthesis of fluorinated and brominated compounds.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and potential applications. For example, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction, revealing a yellow block-shaped crystal . The structural analysis of such compounds is essential for the development of materials with specific characteristics, such as those used in pharmaceuticals or material science.

Chemical Reactions Analysis

Chemical reactions involving bromo- and fluoro-phenyl compounds can be highly specific and yield products with unique properties. The intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to give 2-bromobenzofurans(thiophenes) is an example of a reaction catalyzed by trace amounts of copper, resulting in excellent yields under mild conditions . These reactions are significant for the synthesis of compounds with potential biological activity or for use in material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-phenyl compounds are influenced by their molecular structure. For instance, a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibits excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity, making it a candidate for polymeric electrolyte membranes in fuel cells . The vibrational spectra and DFT simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provide insights into its geometric parameters and vibrational frequencies, which are in good agreement with experimental data . These properties are critical for the application of these compounds in various fields, including electronics and energy storage.

Scientific Research Applications

Synthesis and Biological Activity

  • A study investigated the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which may relate to compounds structurally similar to 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone. This research explored local anesthetic and anti-inflammatory activities, suggesting a potential application in medicinal chemistry (Gevorgyan et al., 1989).

Electronic Properties in Conjugated Polythiophenes

  • Research on 3-Fluoro-4-hexylthiophene, involving bromination and bromine/fluorine exchange, indicates the modification of electronic properties in conjugated polythiophenes. This is relevant for applications in materials science, particularly in the development of electronic devices (Gohier et al., 2013).

Copolymer Synthesis

  • Studies on copolymers involving halogen and fluoro-substituted compounds, similar in structure to 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, highlight their utility in developing novel materials. The research on the synthesis and copolymerization of these compounds with styrene offers insights into their potential applications in polymer science (Kharas et al., 2016; Hussain et al., 2019).

Pharmaceutical Chemistry

  • The synthesis of various halogenated phenyl ethers and their reactions with phosphorus trichloride and oxalyl chloride in the presence of aluminium chloride, as studied in the pharmaceutical chemistry domain, relates to the chemical behavior of compounds like 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone (Granoth et al., 1973).

Liquid Crystal Technology

  • In the field of liquid crystal technology, research on thiophene-based prop-2-enoates for photoalignment in nematic liquid crystals suggests potential applications for compounds structurally similar to 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAHRNJPYVSOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644331
Record name 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-07-9
Record name 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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